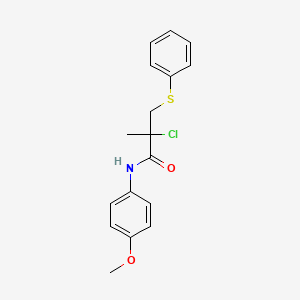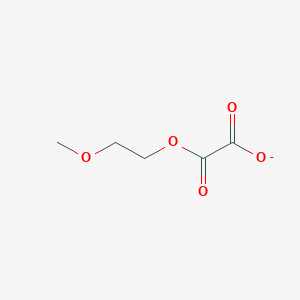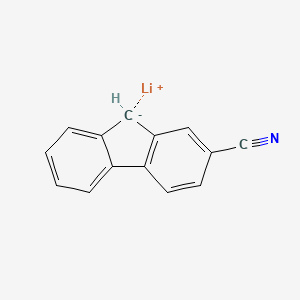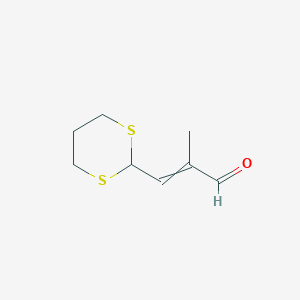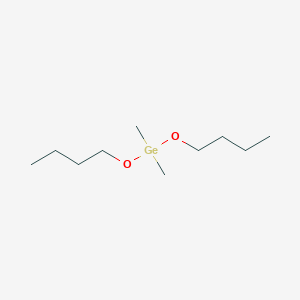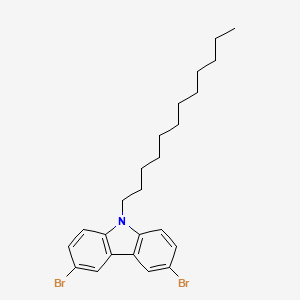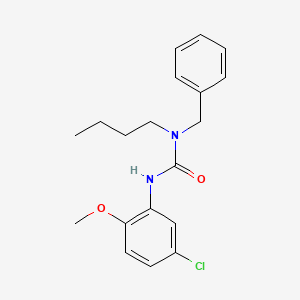
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is characterized by the presence of a diethylamino group attached to a phenyl ring and a methoxyphenyl group attached to a carbamate moiety.
Vorbereitungsmethoden
The synthesis of 3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate typically involves the reaction of 3-(diethylamino)phenol with 4-methoxyphenyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction. The product is then purified by recrystallization or column chromatography .
Analyse Chemischer Reaktionen
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group to an amine.
Wissenschaftliche Forschungsanwendungen
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.
Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying the interactions of carbamates with biological molecules.
Wirkmechanismus
The mechanism of action of 3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate involves the interaction of the carbamate group with target molecules. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction is often reversible, allowing the compound to be used as a temporary inhibitor in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
3-(Diethylamino)phenyl (4-methoxyphenyl)carbamate can be compared with other carbamate compounds such as:
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed by strong acids.
Carboxybenzyl (Cbz) carbamate: Used in peptide synthesis, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in solid-phase peptide synthesis, removed by amine bases.
Each of these compounds has unique properties that make them suitable for specific applications in organic synthesis and biochemical research.
Eigenschaften
CAS-Nummer |
86928-06-5 |
|---|---|
Molekularformel |
C18H22N2O3 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
[3-(diethylamino)phenyl] N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C18H22N2O3/c1-4-20(5-2)15-7-6-8-17(13-15)23-18(21)19-14-9-11-16(22-3)12-10-14/h6-13H,4-5H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
NNTYXNCRYRSQBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=CC=C1)OC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



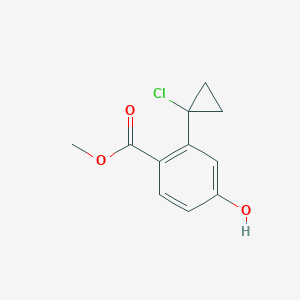
![S-Ethyl-N-{2-[(ethylsulfanyl)methyl]-3-phenylpropanoyl}-L-cysteine](/img/structure/B14405373.png)
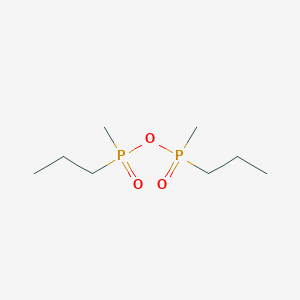

![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
